2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride
CAS No.: 2169311-45-7
Cat. No.: VC2764686
Molecular Formula: C11H7Cl2NOS
Molecular Weight: 272.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2169311-45-7 |
|---|---|
| Molecular Formula | C11H7Cl2NOS |
| Molecular Weight | 272.1 g/mol |
| IUPAC Name | 2-(7-chloroquinolin-4-yl)sulfanylacetyl chloride |
| Standard InChI | InChI=1S/C11H7Cl2NOS/c12-7-1-2-8-9(5-7)14-4-3-10(8)16-6-11(13)15/h1-5H,6H2 |
| Standard InChI Key | UWKUTFVTEXNUPB-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)Cl |
| Canonical SMILES | C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)Cl |
Introduction
| Property | Value |
|---|---|
| CAS Number | 2169311-45-7 |
| Molecular Formula | C11H7Cl2NOS |
| Molecular Weight | 272.1 g/mol |
| IUPAC Name | 2-(7-chloroquinolin-4-yl)sulfanylacetyl chloride |
| Standard InChI | InChI=1S/C11H7Cl2NOS/c12-7-1-2-8-9(5-7)14-4-3-10(8)16-6-11(13)15/h1-5H,6H2 |
| Standard InChIKey | UWKUTFVTEXNUPB-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)Cl |
| PubChem Compound ID | 121591897 |
The compound's structure features a bicyclic quinoline core with specific functionalities that govern its chemical reactivity and potential biological properties .
Structural Characteristics and Chemical Properties
Structural Features
The structure of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride consists of several key components:
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A quinoline core (a benzene ring fused with a pyridine ring)
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A chlorine atom at the 7-position of the quinoline ring
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A sulfur atom (thio group) connecting the quinoline core to the acetyl chloride moiety
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An acetyl chloride functional group (−CH2COCl)
This unique arrangement of functional groups contributes to the compound's chemical reactivity and potential biological activities .
Physical and Chemical Properties
While comprehensive experimental data on the physical properties of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride is limited in the available literature, its structural features allow certain predictions about its properties:
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Physical State: Likely a solid at room temperature, similar to related quinoline derivatives
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Reactivity: The acetyl chloride functional group (−COCl) makes this compound highly reactive toward nucleophiles, allowing for various synthetic transformations
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Solubility: Likely soluble in organic solvents such as dichloromethane, chloroform, and DMSO, with limited solubility in water due to its predominantly hydrophobic structure
The presence of the acyl chloride functionality is particularly significant, as it is highly reactive and can undergo nucleophilic substitution reactions with alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.
Synthesis and Preparation Methods
General Reaction Scheme
Based on the synthesis of similar compounds, a potential generalized reaction scheme for 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride might involve:
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Reaction of 4,7-dichloroquinoline with a suitable thiol (such as mercaptoacetic acid) in the presence of a base like triethylamine
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Conversion of the resulting carboxylic acid derivative to an acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride
This synthetic approach would be consistent with established methods for preparing quinoline derivatives and introducing reactive functionalities .
Spectroscopic and Analytical Characterization
The characterization of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride would typically involve multiple analytical techniques. While specific spectroscopic data for this compound is limited in the available literature, characterization methods would likely include:
Spectroscopic Methods
Typical spectroscopic methods for characterizing such compounds include:
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FTIR Spectroscopy: Expected to show characteristic bands for C=O stretching of the acyl chloride group (around 1800 cm⁻¹), aromatic C=C and C=N stretching, and C-Cl stretching vibrations
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UV-Visible Spectroscopy: Likely to exhibit absorption bands associated with π→π* transitions of the aromatic quinoline system and n→π* transitions involving the sulfur and chlorine atoms
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NMR Spectroscopy: ¹H NMR would show signals for aromatic protons of the quinoline ring and methylene protons adjacent to the sulfur atom; ¹³C NMR would display signals for carbonyl carbon, aromatic carbons, and methylene carbon
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Mass Spectrometry: Would provide molecular weight confirmation and characteristic fragmentation patterns
Similar quinoline derivatives have been characterized using these techniques, providing a framework for the analytical profile of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride .
Related Compounds and Derivatives
Several compounds structurally related to 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride have been reported in the literature:
Ethyl [(7-chloroquinolin-4-yl)thio]acetate
This compound (C13H12ClNO2S) represents an ethyl ester derivative related to our target compound, with a molecular weight of 281.76 g/mol . It could potentially serve as a precursor to 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride through hydrolysis followed by conversion to an acid chloride.
2-[(7-Chloroquinolin-4-yl)sulfanyl]-1-ethanol
This compound (C11H10ClNOS) contains a 2-hydroxyethyl group attached to the sulfur atom instead of an acetyl chloride group, with a molecular weight of 239.72 g/mol . This derivative illustrates the versatility of the 4-position of the 7-chloroquinoline scaffold for accommodating different functional groups.
[(7-Chloroquinolin-4-yl)amino]acetophenones
These compounds feature an amino linkage instead of a thio linkage at the 4-position of the 7-chloroquinoline system. They have been synthesized and evaluated for inhibitory activity against falcipain-2, suggesting potential antimalarial applications .
Structure-Activity Relationships
Understanding structure-activity relationships (SAR) is crucial for rational drug design and optimization. Based on related quinoline derivatives, several key SAR insights can be inferred that may be relevant to 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride:
Key Structural Elements Affecting Activity
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7-Chloro Substitution: The chlorine atom at the 7-position enhances lipophilicity and influences membrane permeability, factors critical for biological activity
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4-Position Substitution: The nature of the substituent at the 4-position significantly impacts biological activity profiles across quinoline derivatives
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Thio Linkage: The incorporation of a sulfur atom (thio-linkage) can confer specific biological properties, as evidenced by studies on 7-chloro-(4-thioalkylquinoline) derivatives
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Functional Group Reactivity: The acetyl chloride functionality provides a reactive site for structural modification, allowing for the generation of diverse derivatives with potentially enhanced biological activities
These SAR considerations suggest that 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride could serve as a valuable scaffold for medicinal chemistry explorations .
Future Research Directions
Given the structural features and potential applications of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride, several promising research directions can be envisioned:
Synthesis Optimization
Future research could focus on developing improved synthetic routes for 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride, with emphasis on:
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Higher yields and purity
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Environmentally friendly reaction conditions
Derivative Development
The reactive acetyl chloride functionality provides opportunities for creating various derivatives through reactions with different nucleophiles:
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Amino acid conjugates for enhanced bioavailability
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Carbohydrate conjugates for targeted delivery
Biological Evaluation
Comprehensive biological evaluation of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride and its derivatives could include:
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